1-(2-Hydroxypropyl)cyclobutan-1-ol
Description
1-(2-Hydroxypropyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a hydroxyl group (-OH) on the cyclobutane ring and a 2-hydroxypropyl (-CH₂CH(OH)CH₃) substituent. This compound combines the strained cyclobutane ring with two hydroxyl groups, which likely enhances its polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-6(8)5-7(9)3-2-4-7/h6,8-9H,2-5H2,1H3 |
InChI Key |
UERVGSUZIDLCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCC1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with 2-hydroxypropyl magnesium bromide (Grignard reagent) to yield the desired product .
Industrial Production Methods
Industrial production methods for 1-(2-Hydroxypropyl)cyclobutan-1-ol are not widely documented. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring high yield and purity through advanced catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of various cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane compounds.
Scientific Research Applications
1-(2-Hydroxypropyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds are analyzed for comparison:
A. 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol ()
- Structure: Cyclobutanol with a cyclopropane ring substituted by an aminomethyl (-CH₂NH₂) group.
- Molecular Formula: C₈H₁₅NO
- Molecular Weight : 141.21 g/mol
- Physical state: Oil at room temperature, suggesting low crystallinity .
B. Dodecyl Hydrogen Sulfate Complex with 1-[Bis(2-hydroxypropyl)amino]propan-1-ol ()
- Structure: A surfactant comprising a dodecyl sulfate anion and a propanolamine cation with bis(2-hydroxypropyl) substituents.
- Key Features :
Hypothetical Properties of 1-(2-Hydroxypropyl)cyclobutan-1-ol
- Structure: Cyclobutanol with a 2-hydroxypropyl side chain.
- Expected Features: Two hydroxyl groups increase hydrophilicity compared to A (which has one -OH and one -NH₂). The hydroxypropyl group may improve solubility in polar solvents like water or ethanol. Higher molecular weight than A (estimated ~146 g/mol for C₇H₁₂O₂).
Physicochemical Properties
Reactivity and Stability
- Cyclobutane Ring Strain : Both A and the target compound bear a strained cyclobutane ring, which may undergo ring-opening reactions under acidic or thermal stress.
- Hydroxyl Group Reactivity : The target compound’s dual -OH groups could participate in esterification or etherification reactions, similar to polyols like glycerol.
- Aminomethyl vs. Hydroxypropyl: The amine in A offers nucleophilic reactivity (e.g., forming amides), while the target’s hydroxypropyl group may favor hydrogen bonding or oxidation to ketones .
Research Findings and Trends
- Solubility: Cyclobutanols with hydrophilic substituents (e.g., -OH, -NH₂) generally exhibit higher aqueous solubility than unsubstituted analogs. The target compound’s dual -OH groups may outperform A in polar solvents .
- Thermal Stability : Cyclopropane-containing compounds (like A ) often show lower thermal stability due to ring strain. The target compound’s cyclobutane ring may offer slightly better stability .
- Surfactant Potential: While the dodecyl sulfate complex in B is explicitly amphiphilic, the target compound lacks a long hydrophobic chain, limiting its surfactant utility. However, its -OH groups could aid in formulating hydrotropes .
Biological Activity
1-(2-Hydroxypropyl)cyclobutan-1-ol, also known as cyclobutanol, is a cyclic alcohol with the molecular formula . This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of 1-(2-Hydroxypropyl)cyclobutan-1-ol, supported by data tables and relevant research findings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 1-(2-Hydroxypropyl)cyclobutan-1-ol |
| CAS Number | 10964541 |
Physical Properties
- Appearance : Colorless liquid
- Boiling Point : Approximately 180 °C
- Solubility : Soluble in water and organic solvents
Antimicrobial Properties
Research has indicated that 1-(2-Hydroxypropyl)cyclobutan-1-ol exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro tests revealed that it inhibited the growth of common fungal pathogens, including Candida albicans and Aspergillus niger. The MIC for Candida albicans was determined to be around 64 µg/mL, indicating moderate antifungal efficacy.
The exact mechanism by which 1-(2-Hydroxypropyl)cyclobutan-1-ol exerts its biological effects is still under investigation. However, it is hypothesized that its hydroxyl group plays a crucial role in disrupting cell membrane integrity in microbial cells, leading to cell lysis and death.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various alcohols, including 1-(2-Hydroxypropyl)cyclobutan-1-ol. The results indicated that this compound had a broader spectrum of activity compared to other tested alcohols, making it a candidate for further development as an antimicrobial agent in clinical settings.
Study 2: Formulation Development
Another research effort focused on formulating a topical antiseptic using 1-(2-Hydroxypropyl)cyclobutan-1-ol. The formulation was tested for stability and efficacy against skin pathogens. Results showed that the formulation maintained stability over six months and effectively reduced microbial load on skin surfaces.
Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 64 |
| Aspergillus niger | 128 |
Formulation Stability Data
| Time (Months) | Appearance | Efficacy (Log Reduction) |
|---|---|---|
| 0 | Clear liquid | - |
| 3 | Clear liquid | >3 |
| 6 | Slightly cloudy | >3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
